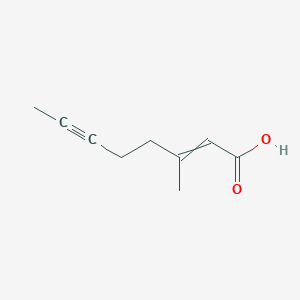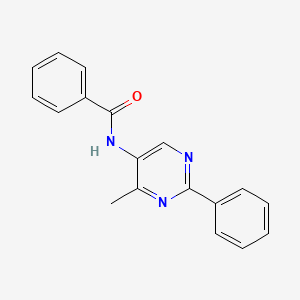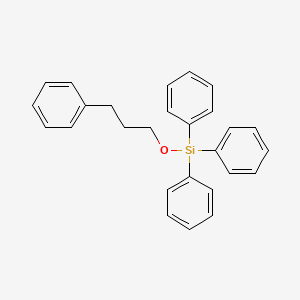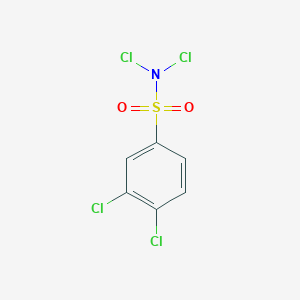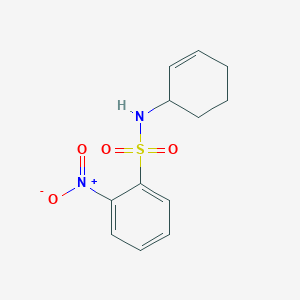
Heptatriacont-13-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptatriacont-13-ene is a hydrocarbon compound with the molecular formula C37H74. It is an alkene, characterized by the presence of a double bond at the 13th position in its carbon chain. This compound is part of the larger family of long-chain alkenes, which are often found in natural products and have various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptatriacont-13-ene can be synthesized through several methods, including:
Olefination Reactions: One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Hydrogenation of Alkynes: Partial hydrogenation of heptatriacont-13-yne can yield this compound under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves:
Catalytic Cracking: This process breaks down larger hydrocarbons into smaller alkenes, including this compound.
Fischer-Tropsch Synthesis: This method converts carbon monoxide and hydrogen into hydrocarbons, including long-chain alkenes like this compound, using metal catalysts.
Análisis De Reacciones Químicas
Types of Reactions: Heptatriacont-13-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: The double bond can be reduced to form heptatriacontane.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Heptatriacontan-13-ol, heptatriacontanal, and heptatriacontanoic acid.
Reduction: Heptatriacontane.
Substitution: Heptatriacont-13-yl halides.
Aplicaciones Científicas De Investigación
Heptatriacont-13-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.
Biology: Research on its biological activity includes its role in pheromone communication in certain insect species.
Industry: Used in the synthesis of specialty chemicals and as a precursor for the production of lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of heptatriacont-13-ene in biological systems involves:
Molecular Targets: It interacts with specific receptors or enzymes, influencing biological pathways.
Pathways Involved: It may modulate signaling pathways related to pheromone detection or metabolic processes.
Comparación Con Compuestos Similares
Heptatriacont-13-ene can be compared with other long-chain alkenes such as:
Heptatriacontane: The fully saturated analog without a double bond.
Hexatriacont-13-ene: A similar compound with one less carbon atom.
Octatriacont-13-ene: A similar compound with one more carbon atom.
Uniqueness: this compound’s unique position of the double bond at the 13th carbon distinguishes it from other alkenes, influencing its reactivity and applications.
Propiedades
Número CAS |
647841-27-8 |
|---|---|
Fórmula molecular |
C37H74 |
Peso molecular |
519.0 g/mol |
Nombre IUPAC |
heptatriacont-13-ene |
InChI |
InChI=1S/C37H74/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h25,27H,3-24,26,28-37H2,1-2H3 |
Clave InChI |
ZIWNFSUMWIISLR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[3-(Hexyloxy)-4-(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12600648.png)
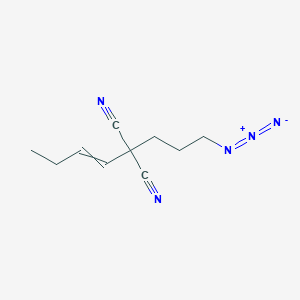
![4-Methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12600657.png)

![Propan-2-yl [(2R)-oxiran-2-yl]acetate](/img/structure/B12600667.png)
![Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate](/img/structure/B12600676.png)
![4-Chloro-3-{[(pyridin-2-yl)oxy]methyl}aniline](/img/structure/B12600684.png)
